1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrolone derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with a dimethylaminoethyl group at position 1, a 4-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 4-methoxybenzoyl moiety at position 4. Its IUPAC name reflects these substituents, with the molecular formula C₂₃H₂₄FN₂O₄ and a molecular weight of 423.45 g/mol (calculated). Key structural features include:
- 1-[2-(Dimethylamino)ethyl]: A tertiary amine side chain that may influence solubility and receptor interactions.
- 5-(4-Fluorophenyl): A halogenated aryl group enhancing lipophilicity and metabolic stability.
- 3-Hydroxy group: A polar functional group capable of hydrogen bonding.
Synonymous identifiers include CAS numbers and vendor-specific codes (e.g., HMS653B01, STK822578) .
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-24(2)12-13-25-19(14-4-8-16(23)9-5-14)18(21(27)22(25)28)20(26)15-6-10-17(29-3)11-7-15/h4-11,19,26H,12-13H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGBTPVRCEWNI-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrrole derivatives, including the target compound, typically involves multistep reactions. For instance, one common approach involves the reaction of substituted phenyl compounds with various reagents under controlled conditions to yield pyrrole derivatives with specific substituents. The compound can be synthesized through methods such as:
- Condensation Reactions : Utilizing dimethylaminoethyl and fluorophenyl precursors.
- Functionalization : Incorporating hydroxy and methoxy groups to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies. Key findings include:
- Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit significant antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Activity : Studies have shown that similar pyrrole compounds can induce cytotoxic effects in cancer cell lines. For instance, derivatives have demonstrated effectiveness against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with IC50 values indicating potent activity while sparing normal cells .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential as antipsychotic agents or anxiolytics due to their ability to modulate neurotransmitter systems .
Therapeutic Applications
The therapeutic potential of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be categorized into several areas:
| Therapeutic Area | Potential Application | Mechanism |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Disruption of bacterial cell walls or inhibition of metabolic pathways |
| Anticancer | Targeting cancer cells | Induction of apoptosis in malignant cells |
| Neurological | Management of psychiatric disorders | Modulation of neurotransmitter activity |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of pyrrole derivatives similar to the target compound:
- Study on Antimicrobial Efficacy : A study demonstrated that certain pyrrole derivatives showed comparable or superior activity against resistant bacterial strains compared to traditional antibiotics like levofloxacin .
- Cytotoxicity Assays : In vitro assays indicated that specific modifications on the pyrrole ring significantly enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells .
- Neuropharmacological Evaluation : Research indicated that certain structural modifications could enhance the binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can interact with amino acid residues in the active site of enzymes, while the fluorophenyl and methoxybenzoyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects .
Comparison with Similar Compounds
Implications :
- Dimethylamino vs. diethylamino groups affect basicity and hydrogen-bonding capacity.
- Longer alkyl chains (e.g., propyl) enhance lipophilicity but may hinder solubility .
Variations in the Benzoyl Group (Position 4)
Implications :
- Electron-donating groups (e.g., methoxy) increase resonance stabilization, whereas electron-withdrawing groups (e.g., fluoro) enhance electrophilicity.
- Methyl and methoxy substituents improve metabolic stability compared to halogenated analogs .
Variations in Aryl Substituents (Position 5)
Implications :
- Fluorophenyl groups balance lipophilicity and polarity, making them common in drug design.
- Nitro groups, while reactive, may introduce toxicity risks .
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : highlights that substituent changes alter chemical environments, particularly in regions adjacent to the benzoyl and aryl groups. For example, electron-withdrawing substituents (e.g., nitro) deshield nearby protons, shifting NMR signals downfield .
- Melting Points: Compounds with polar groups (e.g., hydroxy, methoxy) exhibit higher melting points (e.g., 263–265°C for 4-methylbenzoyl analog ) compared to nonpolar analogs.
- Synthetic Yields : tert-Butyl-substituted analogs achieve higher yields (62% ) than trifluoromethoxy derivatives (32% ), likely due to steric and electronic effects during cyclization.
Biological Activity
1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrol-2-one core, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. Its IUPAC name is (4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione. The structural uniqueness of this compound contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H31FN2O4 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
| InChI Key | UKCHJZJIDYGQTN-ZNTNEXAZSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound may modulate the activity of these targets, leading to significant biological effects.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : This compound may act on GPCRs involved in various signaling pathways.
- Enzymatic Pathways : It could influence metabolic pathways through enzyme inhibition or activation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have suggested that derivatives of pyrrolones can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some analogs have shown potential as anti-inflammatory agents by modulating immune responses.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities by inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound.
- Study on Antimicrobial Activity : A study demonstrated that pyrrolone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in treating infections .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of related compounds in murine models, indicating a reduction in pro-inflammatory cytokines .
- Anticancer Activity : Research on similar pyrrolone structures indicated that they could inhibit tumor growth in vitro through apoptosis induction, warranting further investigation into their mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the pyrrolone core followed by sequential functionalization. Key steps include:
- Core formation : Cyclocondensation of substituted amines with ketoesters under reflux in aprotic solvents (e.g., DMF or THF) .
- Functionalization : Introducing the 4-methoxybenzoyl group via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) .
- Purification : Use of column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product (>95% purity) .
Optimization : Catalysts like DMAP improve acylation efficiency, while low-temperature crystallization enhances purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., distinguishing hydroxy and methoxy protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 455.18 vs. calculated 455.19) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretch at 1680–1700 cm⁻¹ for the pyrrolone ring) .
Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR (400 MHz) | δ 6.85 (d, J=8.8 Hz, 2H, Ar-H) | Confirms 4-methoxybenzoyl group |
| HRMS | 455.19 [M+H]⁺ | Validates molecular formula |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Systematic substitution : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on bioactivity .
- In vitro assays : Test inhibition of kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays, comparing IC₅₀ values across analogs .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or 5-LOX) .
Q. How should researchers resolve contradictions in reported biological activity data for pyrrolone derivatives?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ discrepancies in kinase inhibition) using statistical tools like ANOVA to identify outliers .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to directly measure binding kinetics and confirm target engagement .
Q. What experimental strategies are recommended to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying half-life with LC-MS/MS .
Data Table :
| Condition | Degradation (%) | Half-life (h) | Key Metabolites |
|---|---|---|---|
| pH 7.4, 37°C | <5% | >24 | None detected |
| Rat microsomes | 85% | 1.2 | Demethylated derivative |
Q. How can researchers investigate interactions between this compound and biomolecular targets (e.g., proteins or DNA)?
Methodological Answer:
- Fluorescence quenching : Titrate the compound into a solution of bovine serum albumin (BSA), measuring Stern-Volmer constants to quantify binding affinity .
- Circular dichroism (CD) : Monitor conformational changes in DNA or enzymes upon compound binding (e.g., shifts in α-helix content) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
